![molecular formula C19H18N2O2S B5726760 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B5726760.png)
2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide, also known as EMTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EMTB belongs to the class of benzamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The exact mechanism of action of 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer progression. 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in the regulation of immune and inflammatory responses. In addition, 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been found to induce apoptosis and inhibit cell proliferation by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the induction of apoptosis, and the inhibition of cell proliferation. In addition, 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been shown to modulate the expression of various genes involved in inflammation and cancer progression, indicating its potential as a therapeutic agent for these conditions.
実験室実験の利点と制限
One of the main advantages of 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide for lab experiments is its potent anti-inflammatory and anti-tumor activities, which make it an attractive candidate for studying these conditions. In addition, the synthesis of 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is relatively straightforward, and the compound can be obtained in high yield and purity. However, one of the limitations of 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in in vivo studies.
将来の方向性
There are several future directions for the research and development of 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide in animal models, which will provide valuable information on its bioavailability and efficacy in vivo. In addition, further studies are needed to elucidate the exact mechanism of action of 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide and its potential as a therapeutic agent for various inflammatory and cancer-related conditions.
合成法
The synthesis of 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide involves the reaction of 2-ethoxybenzoic acid with 2-amino-4-methylthiazole in the presence of thionyl chloride and triethylamine. The resulting intermediate is then reacted with 3-bromoaniline to yield 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide. The synthesis of 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been reported in several research articles, and the yield and purity of the compound can be optimized through various modifications to the reaction conditions.
科学的研究の応用
2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide has been found to exhibit potent anti-inflammatory and anti-tumor activities in various in vitro and in vivo studies. In a study conducted by Zhang et al. (2018), 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide was shown to inhibit the production of pro-inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as a therapeutic agent for inflammatory diseases. In another study by Wang et al. (2019), 2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide was found to induce apoptosis and inhibit cell proliferation in human breast cancer cells, suggesting its potential as an anti-cancer agent.
特性
IUPAC Name |
2-ethoxy-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-3-23-18-10-5-4-9-16(18)19(22)21-15-8-6-7-14(11-15)17-12-24-13(2)20-17/h4-12H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXNHQMYDCGFPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethoxy-N-(3-(2-methylthiazol-4-yl)phenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(dimethylamino)phenyl]-N'-6-quinoxalinylthiourea](/img/structure/B5726677.png)
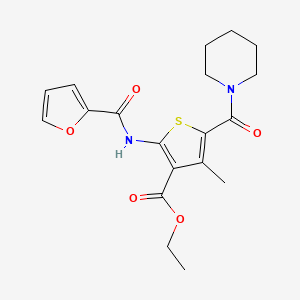

![methyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-3-methoxybenzoate](/img/structure/B5726702.png)
![N-[3-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B5726703.png)
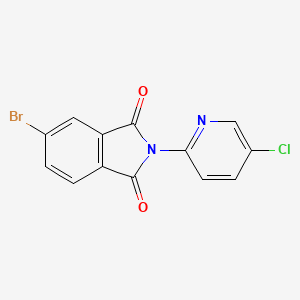
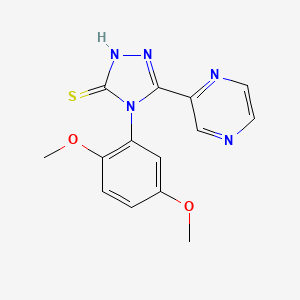
![N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5726743.png)
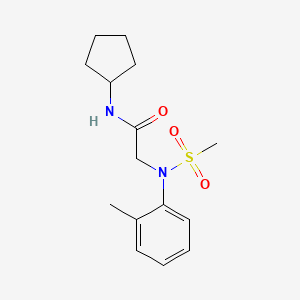
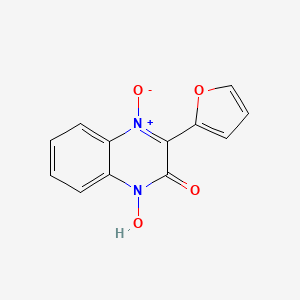
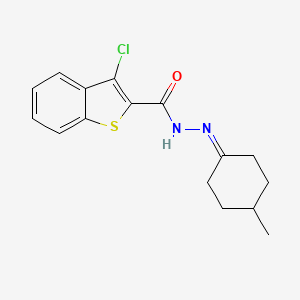
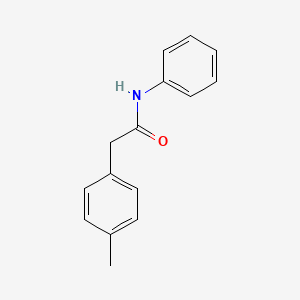
![1-[2-(4-benzylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5726766.png)
![2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B5726772.png)